molecular formula C19H19N3OS B15355301 Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- CAS No. 832102-99-5

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

Cat. No.: B15355301
CAS No.: 832102-99-5
M. Wt: 337.4 g/mol
InChI Key: ZGOFWQZAPZRBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a piperazine ring, a benzothiophene moiety, and a phenyl group, making it a unique and versatile molecule.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: Piperazine, 5-aminobenzo[b]thiophene-2-carboxylic acid chloride, and phenylboronic acid.

  • Reaction Conditions: The synthesis typically involves a coupling reaction between 5-aminobenzo[b]thiophene-2-carboxylic acid chloride and phenylboronic acid in the presence of piperazine under reflux conditions.

  • Industrial Production Methods: Large-scale production may involve optimized reaction conditions, such as the use of catalysts and controlled temperature and pressure to increase yield and purity.

Types of Reactions:

  • Oxidation: Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction: Amine derivatives and alcohols.

  • Substitution: Halogenated derivatives, alkylated compounds, and arylated derivatives.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It may serve as a ligand for various receptors, aiding in the study of biological processes. Medicine: Industry: It can be used in the production of advanced materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Piperazine, 1-[(4-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

  • Piperazine, 1-[(3-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

  • Piperazine, 1-[(2-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl-

Uniqueness: Piperazine, 1-[(5-aminobenzo[b]thien-2-yl)carbonyl]-4-phenyl- is unique due to its specific substitution pattern on the benzothiophene ring, which can influence its binding affinity and biological activity compared to its analogs.

Properties

CAS No.

832102-99-5

Molecular Formula

C19H19N3OS

Molecular Weight

337.4 g/mol

IUPAC Name

(5-amino-1-benzothiophen-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C19H19N3OS/c20-15-6-7-17-14(12-15)13-18(24-17)19(23)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12-13H,8-11,20H2

InChI Key

ZGOFWQZAPZRBSR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(S3)C=CC(=C4)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.